![molecular formula C6H7BrCl2N2 B2747143 (4-Bromo-3-chlorophenyl)hydrazine hydrochloride CAS No. 1177361-07-7](/img/structure/B2747143.png)
(4-Bromo-3-chlorophenyl)hydrazine hydrochloride
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Overview
Description
(4-Bromo-3-chlorophenyl)hydrazine hydrochloride is a compound used as a reagent in the preparation of acylsulfonamides, acylsulfamides, and 9-bromo-2-ethenyl-7,12-dihydroindolo . Its molecular formula is C6H7BrCl2N2 .
Molecular Structure Analysis
The molecular structure of (4-Bromo-3-chlorophenyl)hydrazine hydrochloride is represented by the formula C6H7BrCl2N2 . The molecular weight of the compound is 257.94 .Scientific Research Applications
Synthesis of Novel Compounds
Hydrazine derivatives, such as (4-Bromo-3-chlorophenyl)hydrazine hydrochloride, are often used as intermediates in the synthesis of novel compounds . These compounds can have unique chemical structures and functions, contributing to the diversity of chemical space in research.
Pharmaceutical Chemistry
In the field of pharmaceutical chemistry, hydrazine derivatives are used in the synthesis of various drugs . The presence of bromine and chlorine atoms in the compound could potentially enhance the biological activity of the synthesized drugs.
Materials Science
Halogenated compounds like (4-Bromo-3-chlorophenyl)hydrazine hydrochloride can be used in materials science for the development of new materials . The halogen atoms can contribute to the unique properties of these materials.
Environmental Science
In environmental science, halogenated compounds are often studied due to their potential environmental impact . Understanding the behavior of these compounds can help in assessing their environmental risks.
Development of Nitrogen Heterocycles
(4-Bromo-3-chlorophenyl)hydrazine hydrochloride can be used in the synthesis of compounds containing nitrogen heterocycles . These structures are common in many biologically active compounds.
Safety and Handling Research
Research is also conducted into the safe handling and storage of chemical compounds, including (4-Bromo-3-chlorophenyl)hydrazine hydrochloride . This can inform safety protocols in laboratories and industrial settings.
Safety and Hazards
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Hydrazine derivatives, such as (4-Bromo-3-chlorophenyl)hydrazine hydrochloride, can react with aldehydes and ketones to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates . The nitrogen in the hydrazine acts as a nucleophile, attacking the partially positive carbon in the carbonyl group .
Biochemical Pathways
The formation of oximes and hydrazones can potentially affect various biochemical pathways, depending on the specific targets of the compound .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a Log Po/w value of 3.46 (XLOGP3), indicating moderate lipophilicity .
Result of Action
The formation of oximes and hydrazones can potentially lead to various molecular and cellular effects, depending on the specific targets of the compound .
Action Environment
The action of (4-Bromo-3-chlorophenyl)hydrazine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . Other factors, such as pH and the presence of other substances, could also potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
(4-bromo-3-chlorophenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGPVBYXYLWEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-chlorophenyl)hydrazine hydrochloride | |
CAS RN |
1177361-07-7 |
Source
|
Record name | (4-bromo-3-chlorophenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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